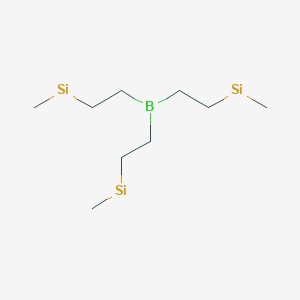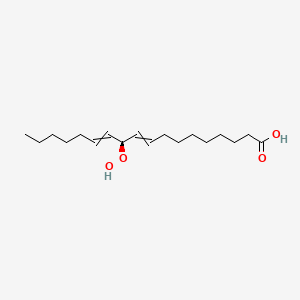
9,12-Octadecadienoic acid, 11-hydroperoxy-, (9Z,11S,12Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12-Octadecadienoic acid, 11-hydroperoxy-, (9Z,11S,12Z)- is a hydroperoxy fatty acid derived from linoleic acid. It is a significant intermediate in the biosynthesis of various bioactive lipids and plays a crucial role in biological processes such as inflammation and cell signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid, 11-hydroperoxy-, (9Z,11S,12Z)- typically involves the enzymatic oxidation of linoleic acid. Manganese lipoxygenase (Mn-LO) and iron-dependent lipoxygenases are commonly used to catalyze the oxygenation of linoleic acid to produce this compound . The reaction conditions often include the presence of oxygen and specific pH levels to optimize enzyme activity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the enzymatic approach using lipoxygenases is considered a viable method for large-scale production due to its specificity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
9,12-Octadecadienoic acid, 11-hydroperoxy-, (9Z,11S,12Z)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other hydroperoxy or hydroxyl derivatives.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group.
Isomerization: The compound can undergo isomerization to form different stereoisomers.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as molecular oxygen and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and other hydride donors.
Enzymes: Such as lipoxygenases for specific oxidation and isomerization reactions.
Major Products Formed
The major products formed from these reactions include various hydroperoxy and hydroxyl derivatives of linoleic acid, which have significant biological activities .
Aplicaciones Científicas De Investigación
9,12-Octadecadienoic acid, 11-hydroperoxy-, (9Z,11S,12Z)- has several scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and the mechanisms of enzymatic reactions.
Biology: It plays a role in cell signaling and inflammation, making it a subject of interest in studies related to these processes.
Medicine: Its derivatives are investigated for their potential therapeutic effects in inflammatory diseases and cancer.
Mecanismo De Acción
The mechanism of action of 9,12-Octadecadienoic acid, 11-hydroperoxy-, (9Z,11S,12Z)- involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for lipoxygenases, leading to the formation of bioactive lipid mediators that participate in inflammation and cell signaling pathways . The molecular targets include various enzymes and receptors involved in these pathways.
Comparación Con Compuestos Similares
Similar Compounds
Linoleic acid: The parent compound from which 9,12-Octadecadienoic acid, 11-hydroperoxy-, (9Z,11S,12Z)- is derived.
9,12-Octadecadienoic acid (Z,Z): Another isomer of linoleic acid with different biological activities.
13-Hydroperoxy-9,11-octadecadienoic acid: Another hydroperoxy derivative of linoleic acid with distinct properties
Uniqueness
9,12-Octadecadienoic acid, 11-hydroperoxy-, (9Z,11S,12Z)- is unique due to its specific stereochemistry and the role it plays in the biosynthesis of bioactive lipids. Its distinct enzymatic pathways and biological activities set it apart from other similar compounds .
Propiedades
Número CAS |
210101-90-9 |
|---|---|
Fórmula molecular |
C18H32O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(11S)-11-hydroperoxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-8-11-14-17(22-21)15-12-9-6-5-7-10-13-16-18(19)20/h11-12,14-15,17,21H,2-10,13,16H2,1H3,(H,19,20)/t17-/m0/s1 |
Clave InChI |
PLWDMWAXENHPLY-KRWDZBQOSA-N |
SMILES isomérico |
CCCCCC=C[C@@H](C=CCCCCCCCC(=O)O)OO |
SMILES canónico |
CCCCCC=CC(C=CCCCCCCCC(=O)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)

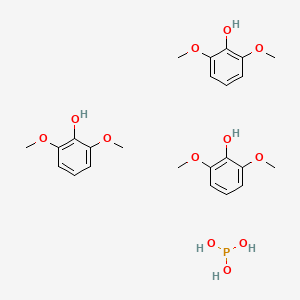

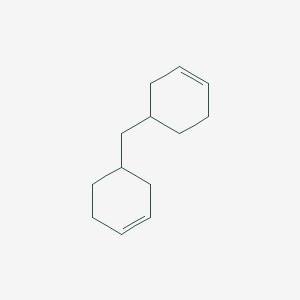
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)

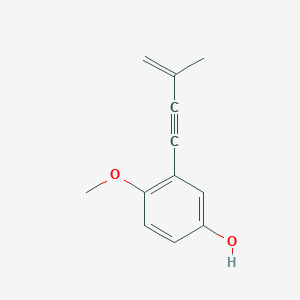

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
